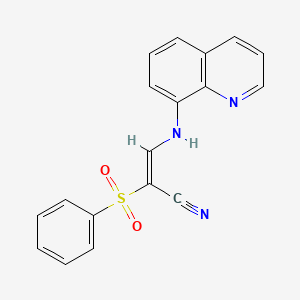![molecular formula C24H27N7O2 B2514442 N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide CAS No. 1172231-40-1](/img/structure/B2514442.png)
N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine . Several pyrazolopyrimidine derivatives have received great attention due to their biological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves the reaction of dichloro-C6-thiomethyl substituted starting derivatives with an excess of 4-chloroaniline in absolute ethanol under reflux .Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Applications
Research has explored the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, highlighting their anticancer and anti-inflammatory potentials. These compounds, including structures similar to the one , have been synthesized to target specific cancer cell lines and inflammation pathways, demonstrating significant cytotoxicity against cancer cells and inhibitory effects on inflammation markers.
- For example, a study conducted by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential anticancer and anti-inflammatory applications (Rahmouni et al., 2016).
Antimicrobial Activity
Several studies have focused on the development of pyrazolopyrimidines and related compounds for their antimicrobial efficacy. These compounds have been tested against various bacterial and fungal strains, showing promising results as potential antimicrobial agents.
- In this context, Bondock et al. (2008) utilized key intermediates for the synthesis of new heterocycles incorporating antipyrine moiety, demonstrating significant antimicrobial activities (Bondock et al., 2008).
Insecticidal and Antibacterial Potential
Research on pyrimidine linked pyrazole heterocyclics has also been conducted, showcasing the synthesis of these compounds and their evaluation for insecticidal and antibacterial potential. This line of research adds another dimension to the utility of such compounds in biological applications.
- For instance, a study by Deohate and Palaspagar (2020) synthesized and evaluated pyrimidine linked pyrazole heterocyclics for their insecticidal and antibacterial activities, contributing to the development of novel bioactive compounds (Deohate & Palaspagar, 2020).
Zukünftige Richtungen
The future directions in the research of pyrazolo[3,4-d]pyrimidine derivatives could involve the synthesis of new derivatives with potential therapeutic effects. For example, key intermediates for their synthesis and their use in a divergent synthesis, making use of a Curtius rearrangement, to nilotinib and imatinib have been described .
Eigenschaften
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2/c1-14-9-10-18(11-15(14)2)30-21-19(13-25-30)23(33)28-24(27-21)31-20(12-16(3)29-31)26-22(32)17-7-5-4-6-8-17/h9-13,17H,4-8H2,1-3H3,(H,26,32)(H,27,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTCJASCEXWBTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5CCCCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene hydrochloride](/img/no-structure.png)
![[[4-(Difluoromethoxy)benzoyl]amino] 4-(diethylsulfamoyl)benzoate](/img/structure/B2514361.png)
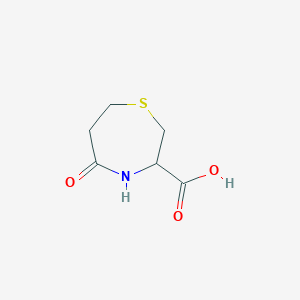
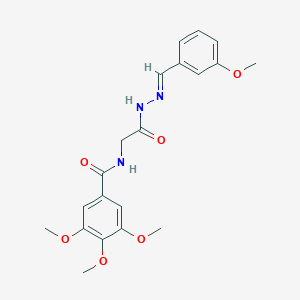
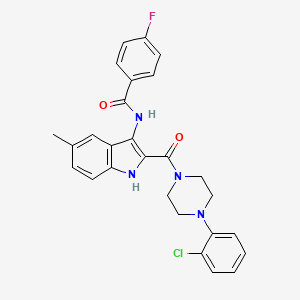
![N-(1-cyanocyclohexyl)-2-{4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-N-methylacetamide](/img/structure/B2514369.png)
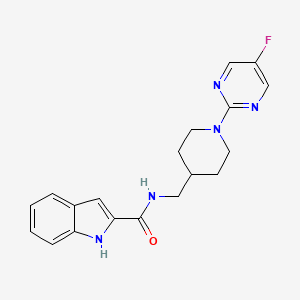
![3-(3-Chlorophenyl)-5-[1-(4-isobutylphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B2514373.png)
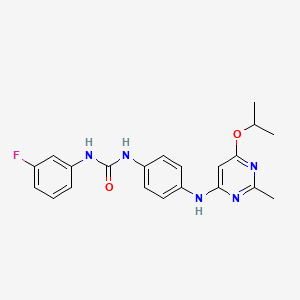
![N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide](/img/structure/B2514376.png)
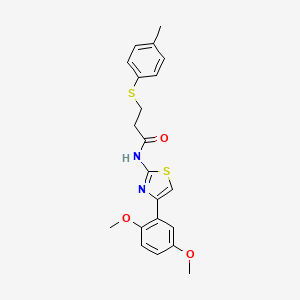
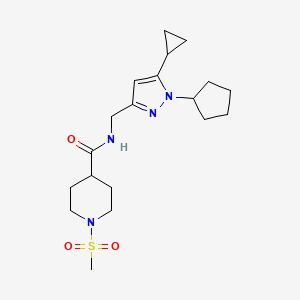
![N-(2,5-dichlorophenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2514379.png)
